4-Aminodiamantane
Description
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-4-amine |
InChI |
InChI=1S/C14H21N/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13H,1-6,15H2 |
InChI Key |
IRZSXXANDDTGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)(CC3C5C2)N |
Origin of Product |
United States |
Biological Activity
4-Aminodiamantane is a derivative of adamantane, a compound known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and antitumor applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound retains the core structure of adamantane, which is characterized by its three-dimensional arrangement. The introduction of an amino group at the fourth position enhances its solubility and biological interactions. The molecular formula for this compound is C10H15N, and it exhibits properties that make it suitable for various therapeutic applications.
Antiviral Activity
This compound has been studied primarily for its antiviral properties, particularly against influenza viruses. Research indicates that it functions as a blocker of the M2 ion channel in influenza A viruses, similar to other adamantane derivatives such as amantadine and rimantadine.
The antiviral mechanism involves binding to the M2 protein, which is essential for viral replication. Studies have shown that this compound can inhibit the replication of both wild-type and mutant strains of influenza A virus by obstructing the ion channel's function. This results in the prevention of viral uncoating and subsequent replication within host cells .
Potency and Efficacy
In comparative studies, this compound demonstrated low micromolar potency against influenza strains, with effective concentrations ranging from 0.09 to 1.13 μM against amantadine-sensitive strains . However, its efficacy against amantadine-resistant strains was moderate, indicating a need for further optimization in drug design.
Antitumor Activity
Recent investigations have also explored the antitumor potential of this compound. Some derivatives have shown selective cytotoxicity towards melanoma cell lines, suggesting that modifications to the adamantane structure can enhance its therapeutic profile against cancer .
Case Studies
- Study on Cytotoxicity : A study evaluating various aminoadamantanes found that certain derivatives exhibited moderate selectivity towards melanoma cells with ratios indicating potential for further development as antitumor agents .
- Mechanistic Insights : Research into the molecular interactions of this compound with glutamate receptors has revealed that it may act as a low-affinity uncompetitive inhibitor, which could be beneficial in treating neurological disorders associated with excitotoxicity .
Comparative Analysis
The following table summarizes key findings on the biological activities of this compound compared to other known adamantane derivatives:
| Compound | Antiviral Activity (μM) | Antitumor Selectivity | Mechanism of Action |
|---|---|---|---|
| This compound | 0.09 - 1.13 | Moderate | M2 Channel Blocker |
| Amantadine | <0.05 | Low | M2 Channel Blocker |
| Rimantadine | <0.1 | Low | M2 Channel Blocker |
| Memantine | N/A | High | NMDA Receptor Antagonist |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-Aminodiamantane, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves functionalizing diamantane precursors via aminolysis or catalytic amination. Key steps include:
- Using anhydrous conditions to prevent side reactions (e.g., hydrolysis) .
- Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC to optimize time and temperature .
- Purifying via recrystallization or column chromatography, referencing CAS Registry data for solvent compatibility .
Q. How should this compound be characterized to validate its structural integrity?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., PubChem data) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and isotopic patterns .
- Elemental Analysis : Verify C, H, N percentages against theoretical values .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2A/1) .
- Work under fume hoods to minimize inhalation risks (P261, P280 precautions) .
- Dispose of waste via approved chemical disposal protocols to prevent environmental release (GHS Aquatic Chronic 1 classification) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound derivatives?
- Methodological Answer :
- Hypothesis-Driven Design : Link structural modifications (e.g., substituent additions) to target biological pathways (e.g., enzyme inhibition) .
- Controls : Include positive/negative controls (e.g., known inhibitors) and solvent-only blanks .
- Data Collection : Use dose-response curves and statistical tests (t-tests, ANOVA) to assess significance .
Q. How should contradictions in experimental data (e.g., conflicting bioactivity results) be analyzed?
- Methodological Answer : Apply qualitative research principles:
- Root-Cause Analysis : Check reagent purity (e.g., CAS Common Chemistry standards) and instrument calibration .
- Reproducibility : Repeat trials under identical conditions and compare with independent datasets .
- Statistical Evaluation : Use error bars and confidence intervals to identify outliers or systemic biases .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Modeling : Use PubChem’s InChI key and 3D structure data to simulate interactions (e.g., docking studies) .
- Quantum Chemistry : Apply DFT calculations (e.g., Gaussian software) to predict electronic properties and stability .
- Validation : Compare computational results with empirical data (e.g., NMR chemical shifts) to refine models .
Q. How can researchers ensure rigorous literature reviews for this compound-related studies?
- Methodological Answer :
- Database Searches : Use PubMed, Reaxys, and SciFinder to identify primary sources, filtering by publication date and impact factor .
- Citation Tracking : Employ Connected Papers to map seminal studies and identify knowledge gaps .
- Critical Appraisal : Assess study design (e.g., control groups, sample sizes) to prioritize high-quality references .
Methodological Frameworks
Q. What strategies mitigate risks in scaling up this compound synthesis for collaborative studies?
- Methodological Answer :
- Pilot Trials : Conduct small-scale reactions to identify scalability challenges (e.g., heat transfer inefficiencies) .
- Documentation : Maintain detailed logs of reaction parameters (time, temperature, yields) for reproducibility .
- Collaboration : Share protocols via platforms like protocols.io , ensuring alignment with safety and ethical standards .
Q. How should interdisciplinary teams approach data integration (e.g., chemical + biological data)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
